1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic hybrid molecule combining benzoxazole, triazole, and thiazole moieties. Its structure features a benzoxazole core substituted with a 4-chlorophenyl group at position 3 and a triazole ring at position 3. The triazole is further functionalized with a methyl group at position 5 and a carboxamide linker connecting to a thiazol-2-yl group. Its synthesis likely involves cyclization and coupling reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6O2S/c1-11-17(19(28)23-20-22-8-9-30-20)24-26-27(11)14-6-7-16-15(10-14)18(29-25-16)12-2-4-13(21)5-3-12/h2-10H,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINFGAGNRKPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Benzoxazole Ring: This step typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Synthesis of the Thiazole Ring: This involves the reaction of a thioamide with a haloketone.
Formation of the Triazole Ring: This step often involves the cycloaddition of an azide with an alkyne.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the heterocyclic rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents and core heterocycles, leading to variations in physicochemical and spectral properties. Below is a comparative analysis based on evidence:
Key Differences and Implications
Core Heterocycles: The target compound uses a 1,2,3-triazole core, whereas analogs like 6h and use 1,2,4-triazole.
Substituent Effects :
- The thiazol-2-yl group in the target compound introduces a π-deficient heterocycle, which may enhance interactions with aromatic residues in biological targets. In contrast, the thione group in 6h increases lipophilicity, reducing aqueous solubility but improving membrane permeability .
- The hydroxyethyl variant () replaces thiazole with a polar hydroxyl group, likely increasing hydrophilicity and altering pharmacokinetics .
Spectral and Analytical Data: The C=S stretch at 1243 cm⁻¹ in 6h’s IR spectrum is absent in the target compound, replaced by a carboxamide C=O stretch (~1650 cm⁻¹). This shift correlates with differences in hydrogen-bonding capacity and solubility . Elemental analysis discrepancies in 6h (e.g., N% found 3.37 vs.
For example, Multiwfn can predict electron localization in the carboxamide group, influencing reactivity .
Biological Activity
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O2 |
| Molecular Weight | 435.91 g/mol |
| LogP | 5.1901 |
| Polar Surface Area | 72.703 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and inflammatory pathways. The thiazole moiety is known for its role in enhancing cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.
Antitumor Activity
Research indicates that compounds containing the thiazole and triazole rings exhibit significant antitumor properties. In particular, studies have demonstrated that derivatives similar to this compound show IC50 values in the low micromolar range against multiple cancer cell lines, including:
- A-431 (human epidermoid carcinoma)
- Jurkat (human T lymphocyte)
For example, related thiazole derivatives have shown IC50 values around for A-431 cells and for Jurkat cells, indicating potent cytotoxic activity .
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of this compound. Notably:
- The 4-chlorophenyl group enhances hydrophobic interactions with target proteins.
- The triazole ring contributes to the compound's ability to form hydrogen bonds with biological macromolecules.
- Modifications on the thiazole ring can lead to variations in potency and selectivity against different cancer types.
Case Studies
Several studies have investigated the efficacy of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole carboxamide derivatives were synthesized and tested for their COX-inhibitory and anticancer properties. One derivative exhibited an IC50 value comparable to doxorubicin against glioblastoma cells .
- Molecular Dynamics Simulations : Research involving molecular dynamics simulations revealed that certain derivatives interacted predominantly through hydrophobic contacts with target proteins like Bcl-2, suggesting a mechanism for inducing apoptosis .
- Cytotoxicity Assays : In vitro assays using MTT assays demonstrated that various derivatives showed promising anticancer activity across multiple cell lines, with some exhibiting selectivity towards specific cancer types .
Q & A
Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including cycloaddition and nucleophilic substitution. For example, heterocyclic intermediates like benzoxazole and triazole rings are synthesized using catalysts (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 at 70–80°C, followed by TLC monitoring and recrystallization . Key intermediates are characterized via IR (to confirm functional groups like C=O and N-H) and H NMR (to verify substituent positions and integration ratios) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- IR spectroscopy : Identifies carbonyl (1650–1750 cm) and aromatic C-H stretching (3000–3100 cm) .
- H NMR : Resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) . Conflicting spectral data (e.g., overlapping peaks) can be resolved using 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR)?
Molecular docking studies (e.g., using AutoDock Vina) predict interactions between the compound’s benzoxazole-triazole core and enzyme active sites (e.g., α-glucosidase or kinase targets). For example, the 4-chlorophenyl group may occupy hydrophobic pockets, while the thiazole carboxamide could form hydrogen bonds . MD simulations (100 ns) further assess binding stability and conformational changes .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, solvent ratio). For instance, acetonitrile/DMF mixtures (3:1) at 60°C improved yields by 25% in triazole formation .
- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., epimerization) in oxidation steps, achieving >90% purity .
Q. How to design biological activity studies for enzyme inhibition?
- In vitro assays : Test against target enzymes (e.g., α-glucosidase) using spectrophotometric methods. IC values are calculated from dose-response curves (0.1–100 µM) .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, thiazole derivatives showed mixed inhibition with K values < 10 µM .
Data Contradiction and Resolution
Q. How to address discrepancies in reported reaction conditions?
Conflicting solvent choices (e.g., PEG-400 vs. DMF) can be resolved by testing solvent polarity’s impact on reaction kinetics. For example, polar aprotic solvents (DMF) stabilize intermediates in SNAr reactions, while PEG-400 enhances catalyst recyclability .
Q. Why do similar triazole derivatives exhibit varying bioactivity?
Subtle structural changes (e.g., chloro vs. fluoro substituents) alter electron density and steric effects. For instance, 4-chlorophenyl enhances lipophilicity (logP > 3), improving membrane permeability compared to 4-fluorophenyl analogs (logP ~2.5) .
Methodological Guidance
Q. What purification techniques are recommended for sensitive intermediates?
- Recrystallization : Use water/ethanol mixtures (1:2) to remove unreacted chlorobenzyl precursors .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) resolves triazole-thiazole regioisomers .
Q. How to validate synthetic pathways for scalability?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Green chemistry metrics : Calculate E-factors (kg waste/kg product) to assess sustainability. For example, PEG-400 reduces waste by 40% vs. traditional solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
